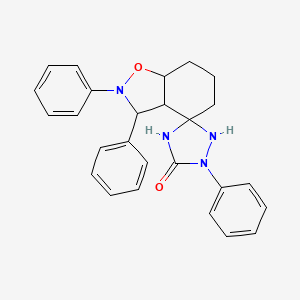

Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole" is a spiro compound, which is a class of organic compounds characterized by a unique structure where two rings are joined through one common atom. These compounds are of significant interest due to their complex molecular architecture and potential biological activities. The spiro compounds discussed in the provided papers include various derivatives synthesized through different methods, often involving cycloaddition reactions, and exhibit a range of properties and potential applications, including antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of spiro compounds typically involves cycloaddition reactions, which are reactions where two or more unsaturated molecules combine to form a cyclic adduct. For instance, the domino cycloaddition reactions of N-phenacylbenzothiazolium bromides with 3-phenacylideneoxindoles or ethyl 2-(2-oxoindolin-3-ylidene)acetates have been used to afford functionalized spiro compounds with high diastereoselectivity . Similarly, a three-component reaction involving N-phenacylbenzothiazolium bromides, aromatic aldehydes, and indane-1,3-dione has been employed to synthesize spiro derivatives . These methods highlight the versatility and efficiency of cycloaddition reactions in constructing complex spiro frameworks.

Molecular Structure Analysis

The molecular structure of spiro compounds is often elucidated using spectroscopic methods such as NMR and single-crystal X-ray diffraction. For example, the 1H NMR data and single-crystal structure analysis have been used to determine the predominant diastereoisomer of synthesized spiro compounds . The relative stereochemistry and regiochemistry of these compounds are crucial for understanding their potential biological activities and are typically confirmed through detailed structural analysis .

Chemical Reactions Analysis

Spiro compounds can participate in various chemical reactions due to their multiple functional groups and reactive centers. The papers provided discuss the synthesis of spiro compounds through 1,3-dipolar cycloaddition reactions, which involve the interaction of dipolarophiles with dipolar species to form five-membered rings . These reactions are highly diastereoselective and can be used to generate spiro compounds with specific configurations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms within the spiro framework can lead to compounds with significant biological activities. For instance, some spiro compounds have been found to exhibit potent antioxidant activities and inhibitory capacity on lipid peroxidation, as well as antimicrobial activity against various bacterial strains . The antimycobacterial evaluation of certain spiroisoxazolidines has also been reported, with some compounds showing significant activity against Mycobacterium tuberculosis .

Scientific Research Applications

Synthesis and Characterization

- A study by Poomathi et al. (2015) describes the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction. These compounds were synthesized in good yields and their structures were confirmed by NMR, mass spectrometry, and X-ray diffraction studies (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).

- Another study by Mekala et al. (2013) synthesized novel spiro compounds with benzooxazolyl moieties, which were then screened for antimicrobial and anti-inflammatory activities (Mekala, Vodela, & Gadegoni, 2013).

Biological Evaluation

- Prasanna et al. (2010) conducted a study on spiro-pyrrolothiazolyloxindoles, synthesized via 1,3-dipolar cycloaddition, and evaluated them for antitubercular activity against Mycobacterium tuberculosis. One compound showed significant activity, being more effective than ciprofloxacin and ethambutol (Prasanna, Balamurugan, Perumal, Yogeeswari, & Sriram, 2010).

- Hafez et al. (2016) explored thieno[3,2-d]pyrimidines as new scaffolds for antimicrobial activities, synthesizing a series of spiro compounds and testing them against various bacteria and fungi, with some compounds showing potent activities (Hafez, El-Gazzar, & Zaki, 2016).

properties

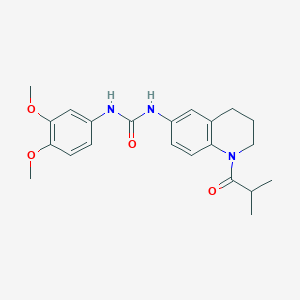

IUPAC Name |

2,2',3'-triphenylspiro[1,2,4-triazolidine-5,4'-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazole]-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c31-25-27-26(28-29(25)20-13-6-2-7-14-20)18-10-17-22-23(26)24(19-11-4-1-5-12-19)30(32-22)21-15-8-3-9-16-21/h1-9,11-16,22-24,28H,10,17-18H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXJJQOWTZNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5(C1)NC(=O)N(N5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)